molecular formula C24H28N4O3 B11013633 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11013633
M. Wt: 420.5 g/mol
InChI Key: JZAVFZOUVVZHSV-UHFFFAOYSA-N
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Description

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a phenylpiperazine moiety and a hexyl chain further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is often attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the phenylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in biological and medical research due to its potential pharmacological activities. Studies have investigated its use as an antimicrobial agent, with some derivatives exhibiting activity against bacteria and fungi. Additionally, its cytotoxic properties have been evaluated for potential anticancer applications.

Industry

In the industrial sector, derivatives of this compound are explored for their potential use as herbicides and pesticides. Their ability to interfere with biological pathways in plants and pests makes them candidates for agricultural applications.

Mechanism of Action

The mechanism of action of 3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione involves interactions with various molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting their activity. The phenylpiperazine moiety may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved in cell proliferation, apoptosis, and microbial growth are often targeted by this compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A simpler quinazoline derivative with broad applications in medicinal chemistry.

    Phenylpiperazine Derivatives: Compounds featuring the phenylpiperazine moiety, known for their pharmacological activities.

    Hexyl-Substituted Quinazolines: Compounds with similar alkyl chains, used in various chemical and biological studies.

Uniqueness

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]quinazoline-2,4(1H,3H)-dione stands out due to its combination of a quinazoline core, a phenylpiperazine moiety, and a hexyl chain. This unique structure provides a versatile platform for exploring new chemical reactions and developing compounds with diverse biological activities.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H28N4O3/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)25-24(28)31/h1,3-4,6-7,9-12H,2,5,8,13-18H2,(H,25,31)

InChI Key

JZAVFZOUVVZHSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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